
1,1'-Ethyne-1,2-diyldicyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethyne-1,2-diyldicyclohexene is an organic compound with the molecular formula C14H18 It consists of two cyclohexene rings connected by an ethyne (acetylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclohexene typically involves the coupling of cyclohexene derivatives with acetylene. One common method is the palladium-catalyzed alkenylation reaction, where vinyl triflates react with vinylene carbonate to form the desired diene structure . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods
Industrial production of 1,1’-Ethyne-1,2-diyldicyclohexene may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethyne bridge to form saturated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), acids (HCl, HBr)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, alkylated cyclohexenes
Scientific Research Applications
1,1’-Ethyne-1,2-diyldicyclohexene has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclohexene in chemical reactions often involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the addition or substitution reactions at the cyclohexene rings. The ethyne bridge can also participate in cycloaddition reactions, forming new cyclic structures through [4+2] or [2+2] cycloaddition mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexene: Similar in structure but lacks the ethyne bridge, leading to different reactivity and applications.
1,2-Dicyclohexylethane: Contains an ethane bridge instead of an ethyne bridge, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Ethyne-1,2-diyldicyclohexene is unique due to its ethyne bridge, which imparts distinct electronic and steric properties. This uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds without the ethyne linkage.
Properties
CAS No. |
3725-09-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethynyl]cyclohexene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,9H,1-6,8,10H2 |
InChI Key |
PFMJNJIHHZLIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C#CC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


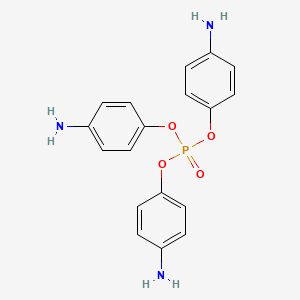
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
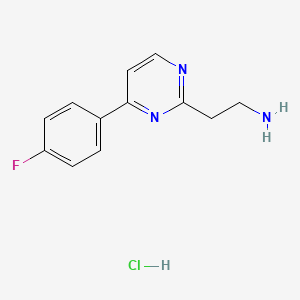
![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
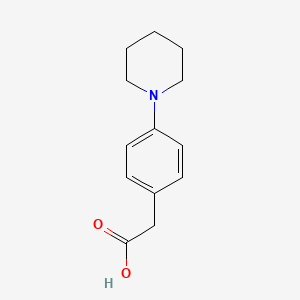
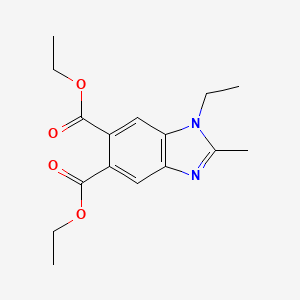

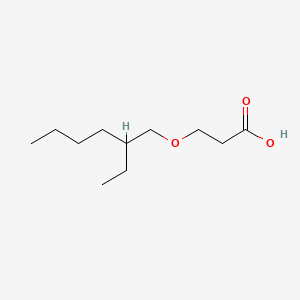
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)
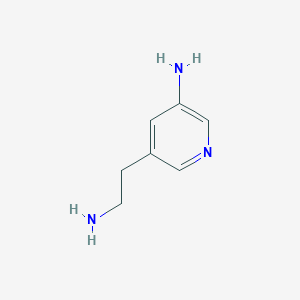
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
